Cas no 2171280-36-5 (tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate)

tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate
- 2171280-36-5
- EN300-1296390
-
- インチ: 1S/C11H18F3NO3/c1-9(2,3)18-8(16)7-5-10(17-4,6-15-7)11(12,13)14/h7,15H,5-6H2,1-4H3/t7-,10-/m0/s1
- InChIKey: VDBZNBIOWJINSO-XVKPBYJWSA-N
- SMILES: FC([C@]1(CN[C@H](C(=O)OC(C)(C)C)C1)OC)(F)F
計算された属性
- 精确分子量: 269.12387792g/mol
- 同位素质量: 269.12387792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: 1.7
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296390-1.0g |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
2171280-36-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296390-1000mg |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
2171280-36-5 | 1000mg |
$1157.0 | 2023-09-30 | ||
Enamine | EN300-1296390-100mg |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
2171280-36-5 | 100mg |
$1019.0 | 2023-09-30 | ||
Enamine | EN300-1296390-500mg |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
2171280-36-5 | 500mg |
$1111.0 | 2023-09-30 | ||
Enamine | EN300-1296390-2500mg |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
2171280-36-5 | 2500mg |
$2268.0 | 2023-09-30 | ||
Enamine | EN300-1296390-5000mg |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
2171280-36-5 | 5000mg |
$3355.0 | 2023-09-30 | ||
Enamine | EN300-1296390-10000mg |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
2171280-36-5 | 10000mg |
$4974.0 | 2023-09-30 | ||
Enamine | EN300-1296390-250mg |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
2171280-36-5 | 250mg |
$1065.0 | 2023-09-30 | ||
Enamine | EN300-1296390-50mg |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
2171280-36-5 | 50mg |
$972.0 | 2023-09-30 |
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylateに関する追加情報
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate: A Comprehensive Overview
tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate, with the CAS number 2171280-36-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable tool in drug discovery and development. The molecule consists of a pyrrolidine ring substituted with a tert-butyl group, a methoxy group, and a trifluoromethyl group, all arranged in a specific spatial configuration denoted by the (2S,4S) stereochemistry.
The synthesis of this compound involves a series of carefully designed reactions that ensure the correct stereochemistry and functional group placement. Recent advancements in asymmetric catalysis have enabled more efficient and selective methods for synthesizing such complex molecules. For instance, the use of chiral catalysts has been pivotal in achieving high enantiomeric excess during the formation of the pyrrolidine ring. These methods not only enhance the yield but also reduce the environmental impact compared to traditional synthetic routes.
One of the most notable applications of tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate is in medicinal chemistry. The compound serves as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications. Its structure allows for modulation of various pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Recent studies have highlighted its role in inhibiting certain enzymes associated with neurodegenerative diseases, making it a promising candidate for drug development.
In addition to its medicinal applications, this compound has also found utility in materials science. The trifluoromethyl group imparts unique electronic properties to the molecule, making it suitable for use in advanced materials such as fluoropolymers and high-performance coatings. Researchers have explored its potential as a building block for constructing self-healing materials due to its ability to undergo reversible chemical transformations under specific conditions.
The physical and chemical properties of tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate have been extensively studied to understand its behavior under various conditions. For example, its melting point and solubility characteristics are critical factors in determining its suitability for different applications. Recent investigations using advanced spectroscopic techniques have provided deeper insights into its molecular interactions and stability under thermal and oxidative stress.
From an environmental perspective, the ecological impact of this compound has been a subject of recent research. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. These findings are essential for ensuring that its use aligns with sustainable practices and regulatory standards.
In conclusion, tert-butyl (2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate is a versatile compound with diverse applications across multiple disciplines. Its unique structure and properties continue to drive innovative research directions, particularly in drug discovery and materials science. As our understanding of this compound deepens, it holds great promise for addressing some of the most pressing challenges in modern science.
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